molecular formula C5H7BrN2OS B1287686 1-(2-Aminothiazol-4-yl)ethanone hydrobromide CAS No. 101189-98-4

1-(2-Aminothiazol-4-yl)ethanone hydrobromide

Cat. No. B1287686
M. Wt: 223.09 g/mol
InChI Key: GKENCMOAWLEMQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide is not directly reported in the provided papers, but related compounds have been synthesized which can offer insights into potential synthetic routes. For instance, a series of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives were synthesized from succinic acid using both conventional heating and microwave irradiation, which suggests that microwave-assisted techniques could be beneficial for the synthesis of thiazole derivatives due to better yields and shorter reaction times . Another related compound, 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, was synthesized starting from 4-chlorophenol, indicating that halogenated phenols might be useful precursors in the synthesis of complex thiazole-containing molecules . Additionally, the synthesis of ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate was achieved by reacting 2,4-dibromo-3-oxoglutarate with thiourea, which provides a method for introducing the aminothiazol moiety into a molecule .

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the related studies were elucidated using various spectroscopic methods, including FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments . These techniques are essential for confirming the identity and purity of the synthesized compounds, including the correct placement of the thiazole ring and any substituents. The crystal structure determination of a related compound, 2-iminoethanoate, was also reported, which could provide valuable information for understanding the three-dimensional arrangement of atoms in thiazole derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds indicate that thiazole derivatives can undergo a variety of transformations. For example, nucleophilic displacement reactions were used to transform ethyl 2-bromo-2-(2-amino-5-ethoxycarbonylthiazol-4-yl)ethanoate into 2-iminoethanoate, followed by rearrangement and elimination to produce different functionalized thiazoles . These reactions demonstrate the chemical versatility of the thiazole ring and its potential for further derivatization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(2-Aminothiazol-4-yl)ethanone hydrobromide are not directly discussed in the provided papers, the studies do mention the antimicrobial activity of synthesized thiazole derivatives. Selected compounds exhibited potential activity against both bacteria and fungi, which suggests that thiazole derivatives can possess significant biological properties . The antimicrobial activity of another synthesized compound was tested against gram-positive and gram-negative bacteria, further supporting the potential pharmaceutical applications of these molecules .

Scientific Research Applications

Applications in Organic Synthesis and Pharmaceutical Research

Compounds with aminothiazolyl groups, such as 1-(2-Aminothiazol-4-yl)ethanone hydrobromide, have been extensively studied for their utility in organic synthesis and the pharmaceutical industry. Aminothiazoles are crucial intermediates in the synthesis of a wide range of pharmacologically active molecules. They are known for their role in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials due to their versatile reactivity and ability to undergo various chemical transformations (Nazarov et al., 2021).

properties

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS.BrH/c1-3(8)4-2-9-5(6)7-4;/h2H,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKENCMOAWLEMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=N1)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminothiazol-4-yl)ethanone hydrobromide

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